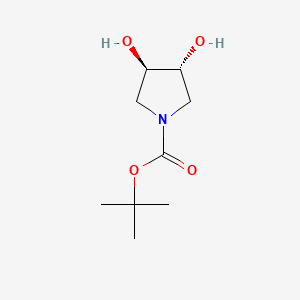
1-Tert-butoxy-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C11H15NO3. It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, a tert-butoxy group at the first position, and a methyl group at the fourth position. This compound is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tert-butoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration, alkylation, and etherification reactions. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then subjected to alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 1-tert-butoxy-4-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-tert-butoxy-4-carboxy-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-4-methyl-2-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-tert-butoxy-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tert-butoxy-4-nitrobenzene: Lacks the methyl group at the fourth position.
4-Methyl-2-nitrophenol: Lacks the tert-butoxy group at the first position.
1-Tert-butoxy-2-nitrobenzene: Lacks the methyl group at the fourth position.
Uniqueness
1-Tert-butoxy-4-methyl-2-nitrobenzene is unique due to the presence of both the tert-butoxy and methyl groups, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Eigenschaften
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-5-6-10(15-11(2,3)4)9(7-8)12(13)14/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDINFAXPXAYFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702577 |
Source


|
| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142596-55-2 |
Source


|
| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B582949.png)


![2H-Pyrano[4,3-d]oxazol-2-one,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)](/img/new.no-structure.jpg)

![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)






